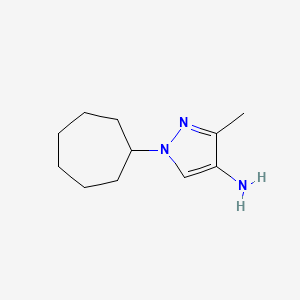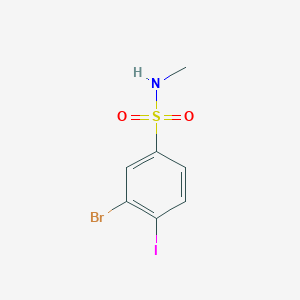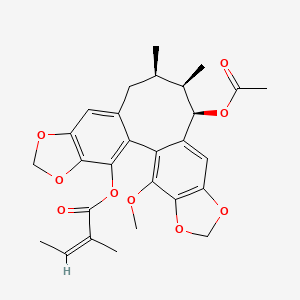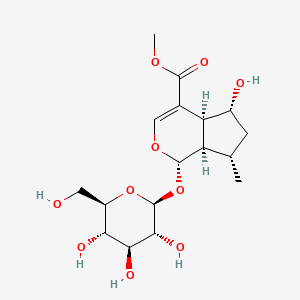
Dihydrocornin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocornin is a natural iridoid glucoside, a type of compound commonly found in plants. Iridoid glucosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound is specifically isolated from plants like Cornus officinalis and Cornus florida .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dihydrocornin typically involves the extraction from plant materials. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography to isolate pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The leaves of Cornus officinalis are extracted multiple times with ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a residue, which is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Dihydrocornin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of oxidized iridoid derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Dihydrocornin has a wide range of scientific research applications:
作用機序
The mechanism of action of dihydrocornin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
類似化合物との比較
Similar Compounds
Cornin: Another iridoid glucoside with similar biological activities.
Hastatoside: Known for its anti-inflammatory and antioxidant properties.
Loganin: An iridoid glucoside with potential therapeutic applications.
Uniqueness
Dihydrocornin is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate multiple pathways makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H26O10 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
methyl (1S,4aS,5R,7S,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8+,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |
InChIキー |
MTMCJGRBRGDLOQ-MBCHPVDHSA-N |
異性体SMILES |
C[C@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one](/img/structure/B13077743.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)

![3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)

![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
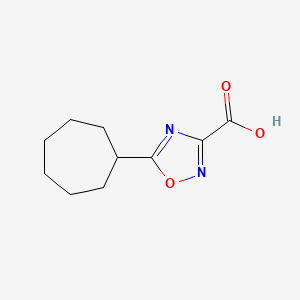
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
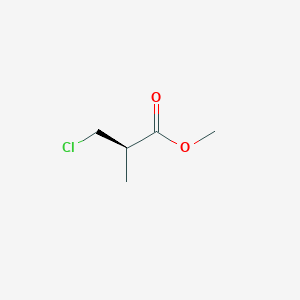
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
